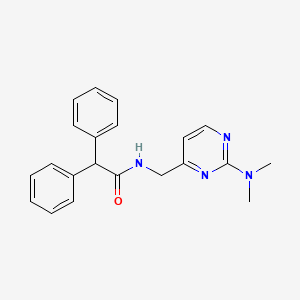

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide

Description

N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide is a synthetic small molecule characterized by a 2,2-diphenylacetamide core linked to a 2-(dimethylamino)pyrimidine moiety via a methylene bridge. The diphenylacetamide scaffold is well-documented for its role in pharmaceuticals, including antimycobacterial agents and analgesics .

Properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-25(2)21-22-14-13-18(24-21)15-23-20(26)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14,19H,15H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAVKWALUUISPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide typically involves the reaction of 2-(dimethylamino)pyrimidine with diphenylacetic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of the diphenylacetamide core with a dimethylamino-pyrimidine substituent. Below is a comparison with structurally related analogs:

Key Differentiators

Unlike sulfur-linked analogs (), the methylene bridge in the target compound may reduce steric hindrance, favoring enzyme active-site binding.

Synthetic Routes: Compound 37 () employs PyBOP/TEA-mediated coupling, whereas pyrimidine-containing analogs () use nucleophilic substitution or thiol-alkylation. The target compound’s synthesis likely involves reductive amination or Mitsunobu reactions, though details are unspecified.

Biological Implications: Diphenylacetamide derivatives () exhibit antimycobacterial activity, but the dimethylamino-pyrimidine group in the target compound may shift selectivity toward eukaryotic targets (e.g., kinases or GPCRs). Compounds with pyrimidine-amino linkages () show antimicrobial activity, suggesting the target compound’s pyrimidine-methyl group could modulate potency.

Physicochemical Properties

- Lipophilicity: The diphenylacetamide core confers high logP, while the dimethylamino-pyrimidine group adds partial polarity, balancing solubility and bioavailability.

- Hydrogen Bonding : The pyrimidine’s nitrogen atoms and acetamide’s carbonyl enable hydrogen bonding, contrasting with sulfur-containing analogs (), which rely on weaker van der Waals interactions.

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H21N3O

- Molecular Weight : 319.4 g/mol

- IUPAC Name : this compound

The compound exhibits various biological activities primarily attributed to its interaction with specific biological targets. It has been shown to influence multiple pathways, including:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in cellular signaling.

- Receptor Modulation : The compound has potential effects on neurotransmitter receptors, influencing neurochemical pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with varying IC50 values:

These results indicate a promising profile for further development as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, the compound has been investigated for neuroprotective effects. It appears to modulate oxidative stress pathways and reduce neuronal apoptosis in in vitro models:

- Mechanism : The compound may reduce reactive oxygen species (ROS) production and enhance antioxidant defenses.

- Study Findings : In a rat model of neurodegeneration, treatment with the compound resulted in decreased markers of oxidative stress compared to controls.

Case Studies

-

Study on Anticancer Properties :

- Researchers synthesized several derivatives of the compound and tested their efficacy against MDA-MB-231 and A549 cell lines.

- Results indicated that modifications to the pyrimidine moiety enhanced cytotoxicity, suggesting structure-activity relationships that warrant further exploration.

-

Neuroprotection in Animal Models :

- In a controlled study, administration of this compound in a neurotoxic model showed significant improvement in behavioral outcomes and reduced histological damage in brain tissues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves coupling 2-(dimethylamino)pyrimidin-4-ylmethylamine with 2,2-diphenylacetyl chloride under anhydrous conditions. Optimization may include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Catalysis : Employ coupling agents like HATU or DCC to improve amide bond formation .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%) .

- Validation : Monitor reaction progress via TLC and confirm structure using -NMR and LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity .

- Spectroscopy :

- - and -NMR for functional group verification .

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

- Crystallography : Single-crystal X-ray diffraction for absolute stereochemical assignment .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- In vitro screens :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) .

- Cellular toxicity : MTT or resazurin assays in HEK293 or HepG2 cell lines .

- Dosage : Start with 1–10 µM concentrations, adjusting based on solubility (DMSO stock solutions recommended) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Approach :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases) .

- QSAR : Correlate substituent effects (e.g., dimethylamino group) with activity using descriptors like logP and polar surface area .

- Validation : Compare predicted IC values with experimental data from enzymatic assays .

Q. What strategies resolve contradictions in solubility and stability data across experimental conditions?

- Problem-solving :

- pH-dependent solubility : Perform pH-solubility profiling (pH 2–8) using shake-flask methods .

- Degradation pathways : Accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolytic or oxidative byproducts .

- Statistical design : Apply factorial experiments (e.g., Box-Behnken) to isolate variables (e.g., temperature, solvent) affecting stability .

Q. How can reaction conditions be scaled for gram-scale synthesis without compromising yield?

- Process optimization :

- Catalyst loading : Reduce stoichiometric reagents (e.g., HATU) by 20–30% to minimize cost .

- Flow chemistry : Transition batch synthesis to continuous flow reactors for improved heat/mass transfer .

Q. What are the implications of the dimethylamino-pyrimidine moiety in modulating target selectivity?

- Mechanistic insights :

- Hydrogen bonding : The pyrimidine ring’s nitrogen atoms may interact with catalytic lysine residues in kinases .

- Steric effects : The dimethylamino group could hinder binding to off-target proteins (e.g., GPCRs) .

Comparative Analysis of Structural Analogs

| Compound | Key Structural Feature | Research Application | Reference |

|---|---|---|---|

| This compound | Dimethylamino-pyrimidine core | Kinase inhibition, CNS targeting | |

| N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide | Piperidine scaffold | Neurological disorder models | |

| 4-(trifluoromethyl)benzamide derivatives | Trifluoromethyl group | Enhanced metabolic stability |

Key Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.